molecular formula C23H20O4 B11610055 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11610055
M. Wt: 360.4 g/mol
InChI Key: VXHOWJMSVNAOSA-UHFFFAOYSA-N
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Description

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that includes a furochromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the use of 3-hydroxy-6H-benzo[c]chromen-6-ones as precursors . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern and the presence of a tetrahydrobenzo[c]furochromenone core. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

10-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H20O4/c1-13-21-19(20(12-26-21)14-7-9-15(25-2)10-8-14)11-18-16-5-3-4-6-17(16)23(24)27-22(13)18/h7-12H,3-6H2,1-2H3

InChI Key

VXHOWJMSVNAOSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)OC

Origin of Product

United States

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